molecular formula C15H10ClNO3 B13954341 4-chloro-2-(3-nitrophenyl)-2H-chromene CAS No. 870105-52-5

4-chloro-2-(3-nitrophenyl)-2H-chromene

Cat. No.: B13954341
CAS No.: 870105-52-5
M. Wt: 287.70 g/mol
InChI Key: OOCAVRMIHCHICF-UHFFFAOYSA-N
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Description

4-chloro-2-(3-nitrophenyl)-2H-chromene is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a chromene core substituted with a chloro group at the 4-position and a nitrophenyl group at the 2-position, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3-nitrophenyl)-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-nitrobenzaldehyde with 4-chlorophenol in the presence of a base, such as potassium carbonate, and a catalyst, like piperidine, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired chromene compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3-nitrophenyl)-2H-chromene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: The major product would be the corresponding nitroso or nitro derivative.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major products would be the substituted derivatives, such as amino or thiol-substituted chromenes.

Scientific Research Applications

4-chloro-2-(3-nitrophenyl)-2H-chromene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active chromenes.

    Industry: It may be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-(3-nitrophenyl)-2H-chromene is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The chromene core may also interact with enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-nitrophenol: Similar in structure but lacks the chromene core.

    2H-chromene derivatives: Various derivatives with different substituents at the 2- and 4-positions.

Uniqueness

4-chloro-2-(3-nitrophenyl)-2H-chromene is unique due to the presence of both a chloro and a nitrophenyl group on the chromene core

Properties

CAS No.

870105-52-5

Molecular Formula

C15H10ClNO3

Molecular Weight

287.70 g/mol

IUPAC Name

4-chloro-2-(3-nitrophenyl)-2H-chromene

InChI

InChI=1S/C15H10ClNO3/c16-13-9-15(20-14-7-2-1-6-12(13)14)10-4-3-5-11(8-10)17(18)19/h1-9,15H

InChI Key

OOCAVRMIHCHICF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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